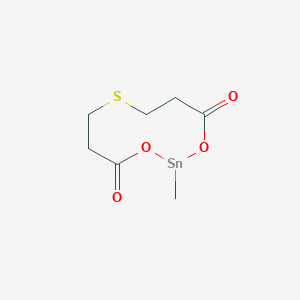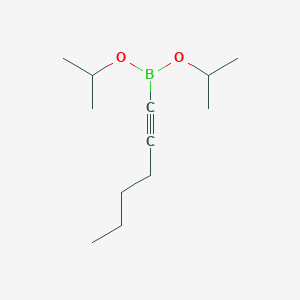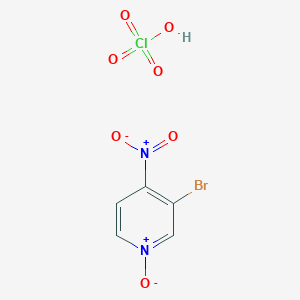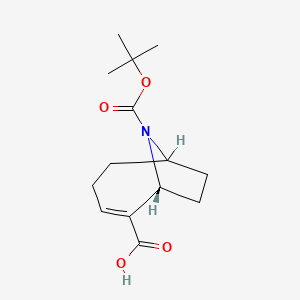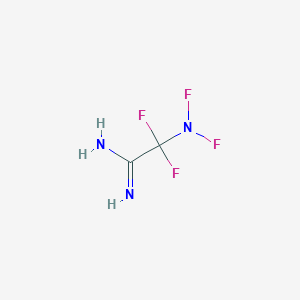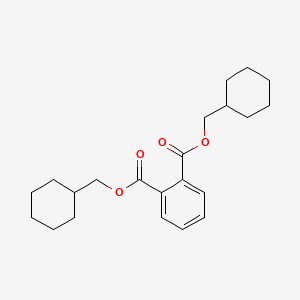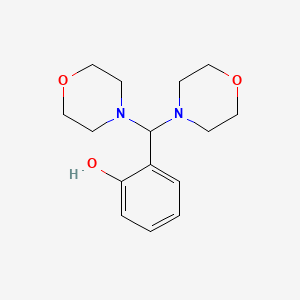
Phenol, 2-(di-4-morpholinylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2-(di-4-morpholinylmethyl)-: is a phenolic compound characterized by the presence of a morpholine ring attached to the phenol structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(di-4-morpholinylmethyl)- typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of phenol with a morpholine derivative under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of phenolic compounds, including Phenol, 2-(di-4-morpholinylmethyl)-, often involves multi-step processes. These processes may include nitration of benzene, reduction to phenylamine, diazotization, and subsequent hydrolysis to yield the phenol derivative . The industrial methods are designed to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions
Phenol, 2-(di-4-morpholinylmethyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to phenols using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Electrophiles such as bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenols depending on the electrophile used.
科学研究应用
Phenol, 2-(di-4-morpholinylmethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of Phenol, 2-(di-4-morpholinylmethyl)- involves its interaction with various molecular targets. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its morpholine ring can interact with biological molecules, potentially affecting enzyme activity and cellular processes .
相似化合物的比较
Similar Compounds
- 2,6-di-tert-butyl-4-(morpholin-4-ylmethyl)phenol
- Phenol, 2,6-bis(1,1-dimethylethyl)-4-(4-morpholinylmethyl)-
Uniqueness
Phenol, 2-(di-4-morpholinylmethyl)- is unique due to the specific positioning of the morpholine ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to other phenolic compounds .
属性
CAS 编号 |
127704-26-1 |
|---|---|
分子式 |
C15H22N2O3 |
分子量 |
278.35 g/mol |
IUPAC 名称 |
2-(dimorpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C15H22N2O3/c18-14-4-2-1-3-13(14)15(16-5-9-19-10-6-16)17-7-11-20-12-8-17/h1-4,15,18H,5-12H2 |
InChI 键 |
FPGCNELEVRCISV-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(C2=CC=CC=C2O)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


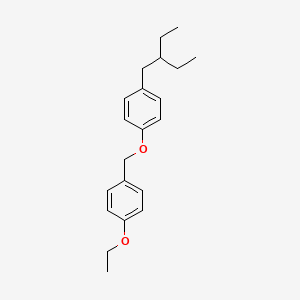
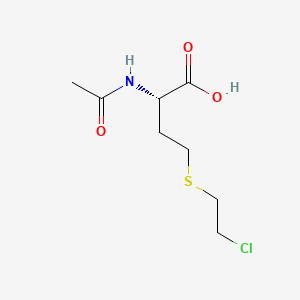
![N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide](/img/structure/B14289587.png)
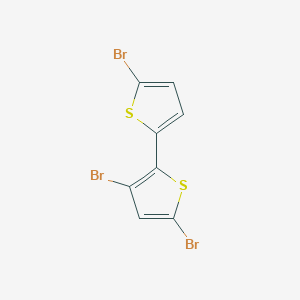
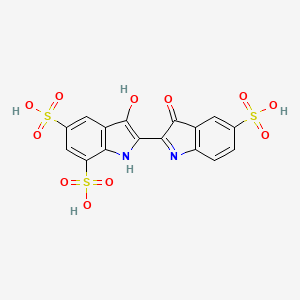
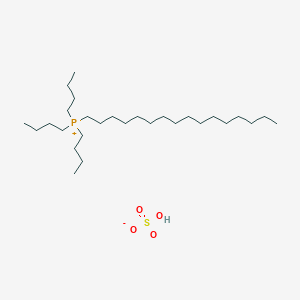
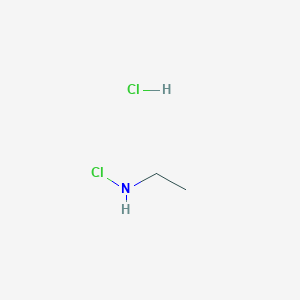
![3,3-Dimethoxy-6-[6-(2-phenylethenyl)cyclohexa-2,4-dien-1-ylidene]cyclohexa-1,4-diene](/img/structure/B14289604.png)
